molecular formula C14H13N3O B14630827 Benzamide, N-[imino(phenylamino)methyl]- CAS No. 56140-50-2

Benzamide, N-[imino(phenylamino)methyl]-

Cat. No.: B14630827
CAS No.: 56140-50-2
M. Wt: 239.27 g/mol
InChI Key: NMBOOXFKSMPDII-UHFFFAOYSA-N
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Description

Benzamide, N-[imino(phenylamino)methyl]-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound is characterized by the presence of an imino group attached to a phenylamino group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[imino(phenylamino)methyl]- typically involves the reaction of benzamide with appropriate reagents to introduce the imino and phenylamino groups. One common method is the Mannich reaction, which involves the condensation of benzamide with formaldehyde and an amine. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Benzamide, N-[imino(phenylamino)methyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[imino(phenylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the imino or phenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzamide, N-[imino(phenylamino)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[imino(phenylamino)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Phenylbenzamide: A derivative with a phenyl group attached to the amide nitrogen.

    N-Methylbenzamide: A derivative with a methyl group attached to the amide nitrogen.

Uniqueness

Benzamide, N-[imino(phenylamino)methyl]- is unique due to the presence of both imino and phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other benzamide derivatives.

Properties

CAS No.

56140-50-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(N'-phenylcarbamimidoyl)benzamide

InChI

InChI=1S/C14H13N3O/c15-14(16-12-9-5-2-6-10-12)17-13(18)11-7-3-1-4-8-11/h1-10H,(H3,15,16,17,18)

InChI Key

NMBOOXFKSMPDII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=CC=CC=C2)N

Origin of Product

United States

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